N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the Triazatricyclo Core: The triazatricyclo core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of a chlorophenylmethyl halide and a suitable nucleophile.
Addition of the Ethoxypropyl Group: The ethoxypropyl group can be added through an alkylation reaction. This step often requires the use of an alkylating agent such as an ethoxypropyl halide and a strong base to deprotonate the nucleophile.
Formation of the Imino and Oxo Groups: The imino and oxo groups can be introduced through oxidation and imination reactions. These steps typically involve the use of oxidizing agents and imine-forming reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: The compound can be reduced to remove oxygen-containing functional groups or to introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.
Addition: The compound can undergo addition reactions to introduce new functional groups across double or triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst. These reactions typically require anhydrous conditions and may be carried out at room temperature or under reflux.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols. Electrophilic substitution may involve reagents such as halogens or sulfonyl chlorides. These reactions typically require the use of solvents and may be carried out at room temperature or under reflux.
Addition: Common reagents for addition reactions include halogens, hydrogen halides, and organometallic reagents. These reactions typically require the use of solvents and may be carried out at room temperature or under reflux.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions may produce a wide variety of products depending on the nucleophile or electrophile used, and addition reactions may produce halogenated or hydrogenated compounds.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent. Its unique structure could make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.
Materials Science: The compound’s unique structure and functional groups could make it useful in the development of new materials, such as polymers or nanomaterials.
Organic Synthesis: The compound could be used as a building block or intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile starting material for various synthetic routes.
Biological Research: The compound could be used in studies of biological systems, particularly in the investigation of its interactions with proteins, nucleic acids, or cell membranes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide will depend on its specific application. In medicinal chemistry, for example, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve interactions with active sites, allosteric sites, or other binding pockets on the target molecules. The compound’s functional groups and overall structure will play a key role in determining its binding affinity and specificity.
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-[(2-chlorophenyl)methyl]-7-(3-methoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound differs by having a methoxypropyl group instead of an ethoxypropyl group. This small change can significantly affect the compound’s reactivity and interactions with other molecules.
N-[(2-bromophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound differs by having a bromophenylmethyl group instead of a chlorophenylmethyl group. The presence of a bromine atom can affect the compound’s electronic properties and reactivity.
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group. This change can affect the compound’s solubility, acidity, and reactivity.
By comparing these similar compounds, researchers can gain insights into the structure-activity relationships and optimize the properties of this compound for specific applications.
Properties
Molecular Formula |
C24H24ClN5O3 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H24ClN5O3/c1-2-33-13-7-12-30-21(26)17(23(31)27-15-16-8-3-4-9-19(16)25)14-18-22(30)28-20-10-5-6-11-29(20)24(18)32/h3-6,8-11,14,26H,2,7,12-13,15H2,1H3,(H,27,31) |
InChI Key |
GINFKSZEHDXNJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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